REACTION_SMILES
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[CH3:22][CH2:23][O:24][C:25]([CH3:26])=[O:27].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][c:6]([CH2:7][NH:8][C:9]([O:10][CH:11]2[CH2:12][O:13][CH2:14][CH2:15]2)=[O:16])[cH:17][cH:18][cH:19]1.[N:20]#[N:21]>>[NH2:1][c:4]1[cH:5][c:6]([CH2:7][NH:8][C:9]([O:10][CH:11]2[CH2:12][O:13][CH2:14][CH2:15]2)=[O:16])[cH:17][cH:18][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(NCc1cccc([N+](=O)[O-])c1)OC1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#N
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Name
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Type
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product
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Smiles
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Nc1cccc(CNC(=O)OC2CCOC2)c1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:22][CH2:23][O:24][C:25]([CH3:26])=[O:27].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][c:6]([CH2:7][NH:8][C:9]([O:10][CH:11]2[CH2:12][O:13][CH2:14][CH2:15]2)=[O:16])[cH:17][cH:18][cH:19]1.[N:20]#[N:21]>>[NH2:1][c:4]1[cH:5][c:6]([CH2:7][NH:8][C:9]([O:10][CH:11]2[CH2:12][O:13][CH2:14][CH2:15]2)=[O:16])[cH:17][cH:18][cH:19]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(NCc1cccc([N+](=O)[O-])c1)OC1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1cccc(CNC(=O)OC2CCOC2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |